![molecular formula C5H5N5OS B018839 2,6-Diamino-5-thiocyanatopyrimidin-4(3H)-one CAS No. 22288-75-1](/img/structure/B18839.png)
2,6-Diamino-5-thiocyanatopyrimidin-4(3H)-one
Overview
Description
2,6-Diamino-5-thiocyanatopyrimidin-4(3H)-one (DATP) is an organic compound that has been used in a wide range of scientific research applications. DATP is a derivative of pyrimidine, a heterocyclic aromatic organic compound that is an important building block for many biochemical processes. DATP has been used in the synthesis of various compounds, including nucleotides and nucleosides, as well as in the study of biochemical mechanisms of action. In addition, DATP has been used to study the biochemical and physiological effects of various compounds on living organisms.
Scientific Research Applications
Proteomics Research
This compound is utilized in proteomics research as a biochemical tool . Proteomics involves the large-scale study of proteins, particularly their structures and functions. The compound’s properties may help in the identification and understanding of protein interactions within the cellular context.
Anti-Tubercular Drug Development
The compound’s derivatives have been evaluated for their anti-tubercular activities . It serves as a core structure for synthesizing new molecules that can inhibit the dihydrofolate reductase enzyme in Mycobacterium tuberculosis, which is a promising target for new anti-TB drugs.
Chemical Synthesis
The compound is a key intermediate in the chemical synthesis of various pyrimidine derivatives . These derivatives are important for creating a diverse range of compounds with potential biological activities.
Spectral Analysis
Spectral investigations of the compound and its derivatives can provide insights into its structural properties and the effects of different environmental conditions on its behavior . This is crucial for understanding how it interacts with other molecules and for confirming its purity and composition.
Molecular Formula and Weight Determination
Determining the molecular formula and molecular weight is essential for the compound’s application in scientific research . This information is necessary for calculating concentrations, preparing solutions, and conducting quantitative analyses.
properties
IUPAC Name |
(2,4-diamino-6-oxo-1H-pyrimidin-5-yl) thiocyanate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5OS/c6-1-12-2-3(7)9-5(8)10-4(2)11/h(H5,7,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJXCKXWZOPRJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)SC1=C(N=C(NC1=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50506542 | |
Record name | 2,6-Diamino-4-oxo-1,4-dihydropyrimidin-5-yl thiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50506542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
22288-75-1 | |
Record name | 2,6-Diamino-4-oxo-1,4-dihydropyrimidin-5-yl thiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50506542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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